![molecular formula C42H31N3 B13145707 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1955543-57-3](/img/structure/B13145707.png)
2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with fluorenyl and biphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce the biphenyl group.
Coupling Reactions: The fluorenyl intermediate is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Triazine Formation: The final step involves the cyclization of the coupled product with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-双(9,9-二甲基-9H-芴-2-基)-3’,3’,4’,7’-四甲基-2’,3’-二氢螺 [芴-9,1’-茚]-2-胺
Uniqueness
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of fluorenyl and biphenyl groups, which impart unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and advanced material synthesis, where these properties are crucial.
Properties
CAS No. |
1955543-57-3 |
|---|---|
Molecular Formula |
C42H31N3 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[3-[3-(9,9-dimethylfluoren-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C42H31N3/c1-42(2)37-22-10-9-21-35(37)36-24-23-33(27-38(36)42)31-18-11-17-30(25-31)32-19-12-20-34(26-32)41-44-39(28-13-5-3-6-14-28)43-40(45-41)29-15-7-4-8-16-29/h3-27H,1-2H3 |
InChI Key |
CUDDLYMAQMEZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


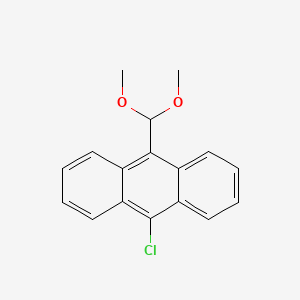
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
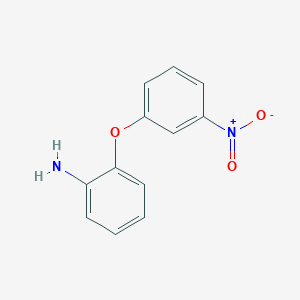
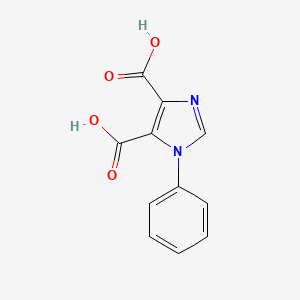
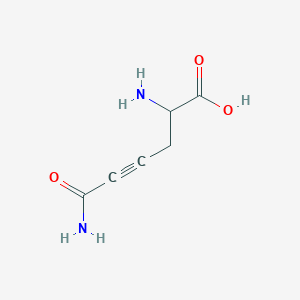
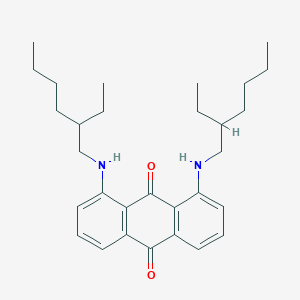
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

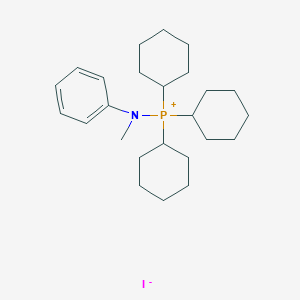
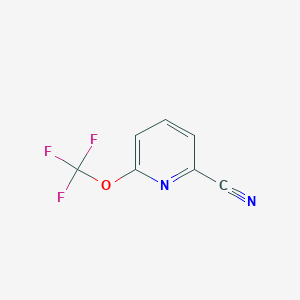
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
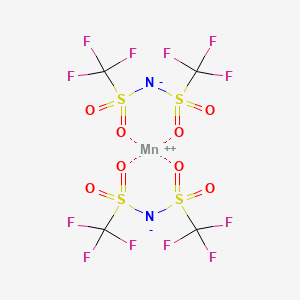
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
